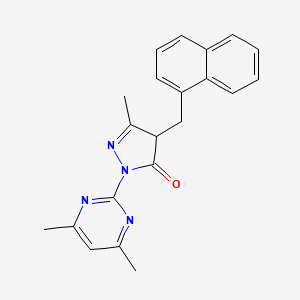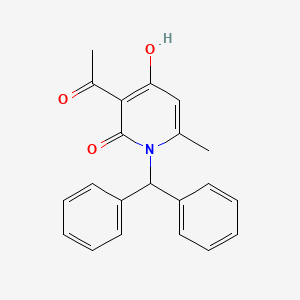![molecular formula C23H25FN2O3 B4417697 2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4417697.png)
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Descripción general
Descripción
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as BDB, is a chemical compound that belongs to the class of psychoactive substances. BDB is a derivative of the phenethylamine family of compounds, which includes amphetamines and MDMA. BDB has been studied for its potential use as a therapeutic agent, as well as for its psychoactive effects.
Mecanismo De Acción
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane acts as a serotonin and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This action is similar to that of other antidepressant and anxiolytic drugs, such as SSRIs and SNRIs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. These include an increase in heart rate and blood pressure, as well as changes in body temperature and metabolism. This compound has also been shown to have effects on the immune system, including an increase in the production of cytokines and other immune system molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-understood mechanism of action. However, there are also limitations to its use. This compound is a psychoactive substance, which means that it has the potential to produce unwanted effects on the behavior of test animals or human subjects. Additionally, this compound is a relatively new compound, and there is still much that is unknown about its long-term effects.
Direcciones Futuras
There are a number of future directions for research on 2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of depression, anxiety, and other mood disorders. Another area of interest is the potential use of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in exploring the potential use of this compound as a tool for studying the mechanisms of neurotransmitter reuptake and the role of these mechanisms in mood regulation and other physiological processes.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-ylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic agent. This compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c24-19-5-2-17(3-6-19)13-25-10-1-8-23(14-25)9-11-26(15-23)22(27)18-4-7-20-21(12-18)29-16-28-20/h2-7,12H,1,8-11,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKANGFOJJQBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4)CN(C1)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4417629.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4417641.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4417649.png)

![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4417666.png)
![N-phenyl-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4417672.png)
![N-allyl-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4417675.png)
![2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide](/img/structure/B4417676.png)
![3-[3-(1-azepanyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4417687.png)
![ethyl 4-{2,5-dioxo-3-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate](/img/structure/B4417693.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4417702.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4417710.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4417712.png)